Linezolid Impurity 8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linezolid is an antibacterial drug used for the treatment of infections caused by Gram-positive bacteria . It belongs to the oxazolidinone class of medicines, which are protein synthesis inhibitors . Linezolid stops the growth and reproduction of bacteria by disrupting the translation of messenger RNA (mRNA) into proteins in the ribosome .

Molecular Structure Analysis

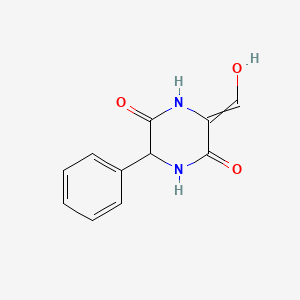

Linezolid has a unique oxazolidinone ring in its chemical structure, contributing to its efficacy against multidrug-resistant pathogens . The specific molecular structure of “Linezolid Impurity 8” was not found in the search results.Chemical Reactions Analysis

Linezolid was found to be stable at 4–6 °C in the whole course of a study . At 25 °C, it proved stable over a period of 24 h required for administration of parenteral nutrition mixtures . The specific chemical reactions involving “Linezolid Impurity 8” were not found in the search results.Physical And Chemical Properties Analysis

Linezolid has attractive pharmacokinetic characteristics including complete oral bioavailability, high volume of distribution, sufficient tissue penetration, and unique metabolism and excretion . The specific physical and chemical properties of “Linezolid Impurity 8” were not found in the search results.科学的研究の応用

Advanced Analytical Methods

- A study by Raju et al. (2012) developed an advanced liquid chromatography (LC) method for evaluating Linezolid and its impurities. This method offers precise and accurate determination of the purity of Linezolid in drug substances and products, efficiently separating all related substances, including chiral impurity.

Isolation and Characterization

- Research by Reddy et al. (2002) focused on isolating and characterizing unknown impurities in Linezolid bulk drug. The study used high performance liquid chromatography (HPLC) and spectroscopic data for structural characterization of these impurities.

Method Validation

- A study by Narayana et al. (2003) developed chiral HPLC methods for enantiomeric separation of Linezolid, providing validated and robust methods for chiral assay of Linezolid in bulk and pharmaceutical formulations.

Enhanced Pharmacokinetic Understanding

- Studies like Stalker & Jungbluth (2003) contribute to the understanding of Linezolid's pharmacokinetics, crucial for optimizing therapeutic efficacy and managing drug interactions.

Potential for Drug Resistance Research

- Research on Linezolid resistance, as discussed in papers like Toh & Xiong (2007), provides insights into the molecular mechanisms of antibiotic resistance, relevant for impurity studies and the development of next-generation antibiotics.

Therapeutic Drug Monitoring

- Techniques such as dried blood spot analysis for Linezolid in multidrug-resistant tuberculosis, as explored by Vu et al. (2012), highlight the importance of therapeutic drug monitoring in managing drug efficacy and toxicity.

Safety And Hazards

When handling Linezolid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

CAS番号 |

868405-66-7 |

|---|---|

製品名 |

Linezolid Impurity 8 |

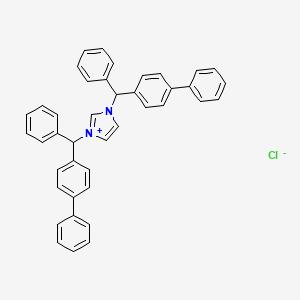

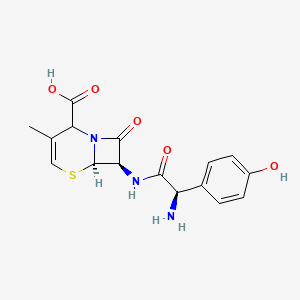

分子式 |

C13H18ClFN2O2 |

分子量 |

288.75 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。